2,5-Dibromo-3-vinylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms located at the 2 and 5 positions, and a vinyl group at the 3 position of the pyridine ring. Its molecular formula is with a molecular weight of 262.93 g/mol. This compound plays a significant role in organic synthesis and materials science due to its unique structural features and reactivity.
2,5-Dibromo-3-vinylpyridine is primarily synthesized through bromination processes involving 3-vinylpyridine. It falls under the category of pyridine derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science. The compound's classification as a halogenated organic compound highlights its potential applications in various chemical reactions and syntheses.
The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine using either bromine in acetic acid or N-bromosuccinimide in acetonitrile.
Both methods are scalable for industrial production, ensuring efficiency and cost-effectiveness in synthesizing this compound .
The molecular structure of 2,5-Dibromo-3-vinylpyridine consists of a pyridine ring with two bromine substituents and a vinyl group. The arrangement of these groups influences its chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.93 g/mol |
| IUPAC Name | 2,5-dibromo-3-ethenylpyridine |
| InChI | InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 |
| Canonical SMILES | C=CC1=C(N=CC(=C1)Br)Br |
2,5-Dibromo-3-vinylpyridine participates in several types of chemical reactions:
The reactions are typically carried out in solvents such as toluene or ethanol, with conditions tailored to maximize yield and selectivity .
The mechanism of action for 2,5-Dibromo-3-vinylpyridine involves:
2,5-Dibromo-3-vinylpyridine has significant applications in various fields:
The unique structural features of this compound make it valuable for developing new materials and pharmaceuticals, highlighting its importance in scientific research and industrial applications.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5